molecular formula C20H21N3O2S B12798967 1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone CAS No. 94685-92-4

1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone

Katalognummer: B12798967
CAS-Nummer: 94685-92-4
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: GHHCMKKXQNVLTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone is a complex organic compound that features a unique combination of functional groups, including a benzimidazolinone moiety, a tetrahydropyridyl group, and a thenoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone typically involves multiple steps. One common approach is the reaction of 2-thenoyl chloride with 3-(1,2,3,6-tetrahydro-4-pyridyl)propylamine to form an intermediate, which is then cyclized with o-phenylenediamine to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazolinone moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Thenoyl)-3,3,3-trifluoroacetone: Shares the thenoyl group but differs in the rest of the structure.

    2-Thenoyltrifluoroacetone: Another compound with a thenoyl group, used in metal analysis.

    4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione: Similar in having a trifluoroacetone moiety.

Uniqueness

1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

94685-92-4

Molekularformel

C20H21N3O2S

Molekulargewicht

367.5 g/mol

IUPAC-Name

3-[1-(4-oxo-4-thiophen-2-ylbutyl)-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C20H21N3O2S/c24-18(19-8-4-14-26-19)7-3-11-22-12-9-15(10-13-22)23-17-6-2-1-5-16(17)21-20(23)25/h1-2,4-6,8-9,14H,3,7,10-13H2,(H,21,25)

InChI-Schlüssel

GHHCMKKXQNVLTH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.